N-cyclobutyl-4-ethylaniline
Description
Significance of Aniline (B41778) Derivatives and Cyclobutane (B1203170) Moieties in Modern Chemical Research
Aniline derivatives are a class of aromatic amines that serve as fundamental building blocks in the synthesis of a vast array of organic compounds. sigmaaldrich.comorganic-chemistry.org Their utility spans from the production of dyes and polymers to their critical role as precursors in the pharmaceutical industry for creating analgesics, antihistamines, and antibacterial agents. rug.nlorgsyn.org The amino group attached to the aromatic ring in aniline derivatives can be readily functionalized, making them versatile intermediates in complex molecular syntheses. organic-chemistry.org
The cyclobutane moiety, a four-membered carbocyclic ring, has garnered increasing attention in medicinal chemistry. smolecule.comnih.gov Its incorporation into molecular structures can impart unique conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates. smolecule.cominformahealthcare.com The three-dimensional nature of the cyclobutane ring offers opportunities for novel molecular designs that can lead to enhanced biological activity. smolecule.com
Overview of Aromatic Amines as Key Synthetic Intermediates and Scaffolds
Aromatic amines, including aniline and its derivatives, are pivotal intermediates in organic synthesis. wikipedia.orgnih.govorganic-chemistry.org They are readily prepared through methods such as the reduction of nitroaromatics and participate in a wide range of chemical transformations. wikipedia.org These include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions, which allow for the introduction of diverse functional groups. wikipedia.org Their role as scaffolds is crucial in the construction of complex molecules, including many pharmaceuticals and biologically active compounds. nih.govmdpi.com
Research Focus on the Synthesis, Reactivity, and Applications of N-Cyclobutyl-4-ethylaniline and Analogous Structures
The specific structure of this compound, which combines the features of an aniline derivative with a cyclobutane ring, has positioned it and its analogs as subjects of focused research. Investigations into this area are driven by the potential to create novel compounds with unique properties and applications.
Recent synthetic efforts have explored modern catalytic methods for the formation of the C-N bond in N-cyclobutyl anilines. Photocatalytic approaches, for instance, have been developed for the direct alkylation of aniline derivatives with strained C-C σ-bonds, such as those in bicyclobutane, to yield α-cyclobutyl N-alkylaniline products. thieme-connect.com Another significant area of synthetic research is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds between aryl halides and amines, including cyclic amines like cyclobutylamine (B51885). rug.nlsmolecule.comwikipedia.orgyoutube.comorganic-chemistry.org Reductive amination, a classical method involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent, also provides a viable route to N-substituted anilines. orgsyn.orgorganic-chemistry.orgresearchgate.net
The reactivity of N-cyclobutyl anilines is also an area of active study. For example, research has shown that N-cyclobutyl aniline can undergo decomposition at elevated temperatures, indicating a degree of thermal sensitivity. rsc.org Furthermore, these compounds can participate in cycloaddition reactions. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, has been developed to produce highly functionalized cyclohexylamine (B46788) derivatives. rsc.org
The applications of this compound and its analogs are primarily explored within the realm of medicinal chemistry. The structural motifs present in this compound are found in various biologically active molecules. For instance, N-cyclopropyl and N-cyclobutyl analogs of certain compounds have been investigated as hybrid dopamine (B1211576) uptake blocker-serotonin releaser ligands, suggesting potential applications in the development of therapeutics for addiction.
Below are tables summarizing the key properties of this compound and related compounds, as well as an overview of synthetic methods.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1251247-21-8 | C12H17N | 175.27 |
| 2-(Cyclobutyl)aniline | 19920-95-7 | C10H13N | 147.22 |
| N-cyclobutyl-3-(diethylaminomethyl)aniline | Not Available | C15H24N2 | 232.36 |
| 4-Ethylaniline (B1216643) | 589-16-2 | C8H11N | 121.18 |
| N-Cyclobutyl-4-methylaniline | 170303-48-7 | C11H15N | 161.24 |
Overview of Synthetic Methodologies for N-Cycloalkyl Anilines
| Synthetic Method | Description | Key Features |
| Photocatalytic Alkylation | Direct alkylation of aniline derivatives using a photoredox catalyst and a source of the cyclobutyl group. | Mild reaction conditions, proceeds through radical intermediates. thieme-connect.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with cyclobutylamine. | High efficiency, broad substrate scope, but requires a catalyst and specific ligands. rug.nlsmolecule.comwikipedia.orgyoutube.comorganic-chemistry.org |
| Reductive Amination | Reaction of an aniline with cyclobutanone (B123998) in the presence of a reducing agent. | A classical and versatile method, often using readily available starting materials. orgsyn.orgorganic-chemistry.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutyl-4-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h6-9,11,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCZHARNUPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N Cyclobutyl 4 Ethylaniline and Analogous Structures
Direct Synthetic Routes to N-Cyclobutyl-4-ethylaniline
The most direct and industrially scalable methods for the synthesis of this compound involve the formation of the crucial C-N bond between the 4-ethylaniline (B1216643) core and a cyclobutyl group. Two primary strategies dominate this field: reductive amination and N-alkylation.
Reductive Amination: This one-pot procedure involves the reaction of 4-ethylaniline with cyclobutanone (B123998) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to ensure high yield and prevent side reactions, such as the reduction of the ketone starting material. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.org
N-Alkylation: This classical approach involves the reaction of 4-ethylaniline with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct. This method's effectiveness can be limited by the potential for overalkylation, leading to the formation of a tertiary amine, although this is less of a concern with secondary aniline (B41778) products.
Synthesis of N-Cyclobutyl Aniline Derivatives
The methodologies for synthesizing this compound can be broadly applied to a range of substituted anilines and cyclobutylating agents, allowing for the creation of diverse libraries of analogous structures.
Reductive amination is a highly versatile and widely employed method for C-N bond formation, prized for its operational simplicity and high atom economy. researchgate.net It circumvents the need to handle potentially unstable imine intermediates by performing the reduction in the same reaction vessel. researchgate.net
In the context of reductive amination, the "alkylating agent" is the carbonyl compound, in this case, a ketone like cyclobutanone or its derivatives. The efficiency of the reaction is highly dependent on the reducing conditions. Mild hydride reagents are often preferred as they selectively reduce the protonated iminium ion intermediate over the starting ketone.
Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose due to its mildness and tolerance of a wide range of functional groups. commonorganicchemistry.com It is less basic and less nucleophilic than other borohydrides, which minimizes side reactions. commonorganicchemistry.com Alternative reagents include sodium cyanoborohydride, which is effective in mildly acidic conditions, and various borane (B79455) complexes. commonorganicchemistry.comthieme-connect.com Recent advancements have also focused on developing robust and scalable protocols, for instance using combinations like BH₃·THF/TMSCl/DMF, which can achieve full conversion in minutes for many substrates. thieme-connect.com
The table below summarizes various conditions for the reductive amination of anilines with cyclic ketones, which serve as a model for the synthesis of this compound.
| Aniline Substrate | Ketone Substrate | Reducing Agent/System | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane (DCE) | RT, 18 h | - | organic-chemistry.org |
| 4-Fluoroaniline | Cyclohexanone | BH₃·THF/TMSCl/DMF | DMF | 0 °C, 15 min | 97 | thieme-connect.com |
| 4-Cyanoaniline | Cyclohexanone | NaBH₄/TMSCl/DMF | DMF | 0 °C, 10 min | 90 | thieme-connect.com |
| Aniline | Various Ketones | Aq-Fe, NaBH₄ | CPME, then MeOH | 40-80 °C | Good to Excellent | researchgate.net |
| Aniline | Various Ketones | Cu(OAc)₂, H₂ | - | - | High | rsc.orgrsc.org |
To improve the sustainability and efficiency of reductive amination, significant research has been directed toward catalytic methods. These approaches often utilize transition metal catalysts and a mild, inexpensive terminal reductant like molecular hydrogen (H₂) or formic acid. rsc.orgrsc.org Copper-based catalysts, for example, have been shown to be effective for the reductive amination of various ketones with anilines using H₂, offering an environmentally benign pathway with water as the only byproduct. rsc.orgrsc.org These catalytic systems avoid the use of stoichiometric amounts of hydride reagents, reducing waste and cost, making them highly attractive for large-scale synthesis. thieme-connect.com
An alternative and innovative approach to synthesizing molecules containing cyclobutyl or related motifs is through strain-release amination. This strategy utilizes highly strained small-ring systems, such as bicyclobutanes or [1.1.1]propellanes, which can react with nucleophiles to open the strained ring and form functionalized cyclobutane (B1203170) or bicyclo[1.1.1]pentane (BCP) structures. nih.govsemanticscholar.org
The bicyclo[1.1.1]pentane (BCP) core is a highly sought-after motif in medicinal chemistry, often serving as a three-dimensional, non-aromatic bioisostere for a phenyl ring. rhhz.net Bicyclo[1.1.1]pentylamine, in particular, is considered a valuable replacement for aniline to improve metabolic stability and other pharmacokinetic properties. rhhz.net
A breakthrough in the synthesis of BCP-amines came from the strain-release amination of [1.1.1]propellane. nih.govblogspot.com In this reaction, the highly strained central C1-C3 bond of propellane is cleaved by a potent nucleophile. It was discovered that "Turbo-amides" (R₂NMgCl·LiCl) are particularly effective for this transformation, enabling the direct addition of an amine across the central bond to generate a BCP-amine derivative. researchgate.net This method allows for the late-stage introduction of the BCP moiety onto complex amine-containing molecules. blogspot.com
While this reaction directly yields a BCP scaffold rather than a simple cyclobutane, the underlying principle of using ring strain to drive the formation of C-N bonds is highly relevant. The reactivity of strained bicyclobutane derivatives with amines provides a direct entry into N-substituted cyclobutane systems, analogous to this compound. acs.orgbaranlab.org For instance, aryl-sulfonyl-substituted bicyclobutanes have been developed as bench-stable reagents that react with amines under mild conditions to afford "cyclobutylated" products. nih.govblogspot.com This strain-release strategy offers a powerful tool for accessing unique chemical space and creating novel aniline analogs. manchester.ac.uk
Strain-Release Amination Methodologies for Cyclobutylamine (B51885) Systems
Multicomponent Reactions (MCRs) for Substituted Amine Scaffolds
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single, convergent operation. nih.govbohrium.com These reactions are characterized by their high atom economy and step efficiency, making them ideal for generating diverse molecular scaffolds. nih.gov Among these, the Petasis reaction has emerged as a robust method for synthesizing substituted amines. bohrium.com
Photoredox-Catalyzed Petasis Reaction in N-Cyclobutyl-Aniline Derivative Synthesis
The traditional Petasis borono-Mannich reaction involves the coupling of an amine, a carbonyl compound, and a boronic acid. organic-chemistry.org However, its scope has historically been limited, particularly with respect to the types of boronic acids that can be effectively utilized. nih.govacs.org The advent of photoredox catalysis has significantly expanded the utility of the Petasis reaction by enabling the use of alkyl boronic acids through a single-electron transfer (SET) mechanism under mild conditions. nih.govbohrium.com This redox-neutral approach allows for the generation of alkyl radicals from stable precursors, which can then participate in the multicomponent coupling, providing access to a wider array of complex amines. nih.govacs.org
The photoredox-catalyzed Petasis reaction demonstrates a broad substrate scope, accommodating a variety of aniline derivatives and boronic acids. Studies have shown that anilines bearing diverse functional groups can be successfully employed. For instance, the electronic properties of halo-substituents on the aniline ring have a minor impact on the reaction's outcome. researchgate.net Furthermore, the reaction is amenable to aniline derivatives containing ester functionalities, such as the local anesthetics benzocaine (B179285) and butamben, which can be converted to their corresponding substituted amine products in high yields. researchgate.net
The scope of the boron-based coupling partner has also been significantly expanded. Beyond the traditional aryl and alkenyl boronic acids, this methodology effectively incorporates non-activated secondary and tertiary cyclic alkyl boronic acids, as well as non-stabilized primary alkyl boronic acids, leading to the desired products in moderate to good yields. researchgate.net An alternative approach utilizes bench-stable alkyltrifluoroborates, which serve as effective radical precursors for primary, secondary, and tertiary alkyl groups under photoredox conditions. nih.gov This versatility allows for the synthesis of a wide range of N-alkylated aniline derivatives. The reaction is also compatible with various aldehydes, including halo-substituted benzaldehydes and heterocyclic aldehydes. nih.gov
| Aniline Derivative | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| Aniline | Cyclopentyl boronic acid | N-(Cyclopentyl(4-methoxyphenyl)methyl)aniline | 85 |
| 4-Fluoroaniline | Cyclopentyl boronic acid | N-(Cyclopentyl(4-methoxyphenyl)methyl)-4-fluoroaniline | 81 |
| 4-Chloroaniline | Cyclopentyl boronic acid | 4-Chloro-N-(cyclopentyl(4-methoxyphenyl)methyl)aniline | 86 |
| 4-Bromoaniline | Cyclopentyl boronic acid | 4-Bromo-N-(cyclopentyl(4-methoxyphenyl)methyl)aniline | 82 |
| Benzocaine | Cyclopentyl boronic acid | Ethyl 4-((cyclopentyl(4-methoxyphenyl)methyl)amino)benzoate | 84 |
| Aniline | Cyclobutyl boronic acid | N-(Cyclobutyl(4-methoxyphenyl)methyl)aniline | 76 |
| Aniline | Cyclohexyl boronic acid | N-(Cyclohexyl(4-methoxyphenyl)methyl)aniline | 88 |
| Aniline | n-Pentyl boronic acid | N-((4-Methoxyphenyl)(pentyl)methyl)aniline | 65 |
The implementation of photoredox-catalyzed reactions can be performed using either traditional batch reactors or modern continuous flow systems. nih.gov While batch methods are common for small-scale laboratory synthesis, they present challenges for scalability, primarily due to the Beer-Lambert law, which dictates that light penetration decreases as the vessel volume increases. nih.gov
Continuous flow chemistry offers significant advantages for photocatalytic reactions. nih.gov By using narrow tubing, flow reactors ensure uniform light irradiation throughout the reaction mixture, leading to improved efficiency and reproducibility. nih.gov This setup also allows for better control over reaction parameters such as temperature and residence time. For the photoredox-catalyzed Petasis reaction, a continuous flow approach has been shown to be particularly beneficial, resulting in shorter reaction times and improved yields compared to batch processing. researchgate.net The enhanced mixing and superior light penetration in a flow reactor contribute to this increased efficiency, making it a powerful tool for scaling up the synthesis of complex amine structures. nih.govresearchgate.net
| Product | Batch Yield (%) | Flow Yield (%) | Flow Reaction Time (min) |
|---|---|---|---|
| N-((4-Methoxyphenyl)(pentyl)methyl)aniline | 65 | 85 | 50 |
| N-(Cyclobutyl(benzo[d]thiazol-2-yl)methyl)aniline | 31 | 90 | 50 |
| N-((4-Methoxyphenyl)(phenyl)methyl)aniline | Trace | 75 | 50 |
Carbon-Nitrogen (C-N) Bond Formation Strategies
The direct formation of C-N bonds is a cornerstone of amine synthesis. Transition-metal catalysis has provided a powerful suite of tools for forging these connections with high efficiency and selectivity.
Transition-Metal Catalyzed C-N Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable for the synthesis of N-aryl and N-alkyl amines. Methodologies such as the Buchwald-Hartwig amination have revolutionized the construction of C-N bonds, offering broad substrate scopes and functional group tolerance. Beyond these cross-coupling mainstays, other strategies like hydroamination and hydroaminoalkylation present highly atom-economical pathways to substituted amines.
Hydroamination, the formal addition of an N-H bond across a carbon-carbon multiple bond, and hydroaminoalkylation, the addition of an α-C-H bond of an amine across an alkene or alkyne, are powerful, atom-economic catalytic reactions for amine synthesis. nih.govresearcher.life These methods avoid the need for pre-functionalized substrates and minimize waste by incorporating all atoms from the reactants into the final product. researcher.life
Catalysis of these reactions can be achieved by various early and late transition metals, as well as through photoredox catalysis, with each system operating through distinct mechanistic pathways. nih.gov Early transition metals, such as tantalum, typically activate the amine, while late transition metals often activate the unsaturated C-C bond. nih.govvtt.fi
A tantalum-catalyzed hydroaminoalkylation has been reported for the addition of N-alkylarylamine α-C-H bonds across olefins. nih.gov This reaction proceeds in high yield and with excellent regioselectivity for the branched product. The methodology is effective for a range of substituted N-alkylanilines, including those with electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov This strategy represents a viable and direct route for the alkylation of anilines, providing a conceptual framework for the synthesis of compounds like this compound through the reaction of an appropriate N-alkylaniline with an alkene.
| Amine | Alkene | Product | Yield (%) |
|---|---|---|---|
| N-Methylaniline | 1-Octene | N-Methyl-N-(1-methylheptyl)aniline | >95 |
| N-Methyl-3,5-dimethylaniline | 1-Octene | N,3,5-Trimethyl-N-(1-methylheptyl)aniline | 94 |
| N-Methyl-3,5-di-tert-butylaniline | 1-Octene | N-Methyl-3,5-di-tert-butyl-N-(1-methylheptyl)aniline | 78 |
| N-Methyl-4-methoxyaniline | 1-Octene | 4-Methoxy-N-methyl-N-(1-methylheptyl)aniline | 91 |
| N-Methyl-4-fluoroaniline | 1-Octene | 4-Fluoro-N-methyl-N-(1-methylheptyl)aniline | 90 |
| N-Methyl-3,5-difluoroaniline | 1-Octene | 3,5-Difluoro-N-methyl-N-(1-methylheptyl)aniline | 85 |
Palladium-Catalyzed Amination and Allylic Alkylation Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing key methodologies for the synthesis of N-alkylated anilines such as this compound. The two primary strategies in this domain are the Buchwald-Hartwig amination and the Tsuji-Trost allylic alkylation.
Buchwald-Hartwig Amination: This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide. For the synthesis of this compound, this would involve the reaction of 4-ethylaniline with a cyclobutyl halide or sulfonate, or alternatively, cyclobutylamine with a 4-ethylaryl halide. The catalytic system typically consists of a palladium precursor and a specialized ligand. Biaryl phosphine (B1218219) ligands have been shown to provide particularly active catalysts for C-N cross-coupling reactions nih.gov. More recently, N-heterocyclic carbene (NHC) ligands have gained prominence. Pd-NHC complexes are robust and efficient, exhibiting significant σ-electron donating potential which facilitates the crucial oxidative addition step in the catalytic cycle, while their steric bulk promotes rapid reductive elimination to yield the product nih.gov. The general stability and effectiveness of these catalysts allow for the synthesis of a diverse range of nitrogen-containing compounds nih.govnih.gov.
Tsuji-Trost Allylic Alkylation: This reaction, also known as allylic alkylation, involves the palladium-catalyzed substitution of a substrate containing a leaving group in an allylic position wikipedia.org. To synthesize an N-cyclobutyl aniline derivative via this method, a cyclobutenyl substrate with a suitable leaving group (e.g., acetate, carbonate) would be reacted with 4-ethylaniline. The mechanism proceeds through the formation of a η³ π-allyl-Pd(II) complex after oxidative addition of the Pd(0) catalyst to the allylic substrate wikipedia.orgresearchgate.net. The aniline then acts as a nucleophile, attacking the allyl complex to form the new C-N bond wikipedia.org. The introduction of phosphine ligands by Trost significantly expanded the reaction's scope and led to the development of asymmetric variants, which are crucial for controlling stereochemistry wikipedia.org. The reaction is highly versatile, tolerating a wide array of nucleophiles, including less nucleophilic anilines, and various leaving groups under mild conditions researchgate.netacs.orgnih.govmdpi.com.
A comparative overview of these palladium-catalyzed methodologies is presented below.
| Methodology | Reactants | Catalyst System | Key Intermediate | Advantages |
| Buchwald-Hartwig Amination | 4-Ethylaniline + Cyclobutyl-X or Cyclobutylamine + 4-Ethylaryl-X (X=halide, OTf) | Pd source + Ligand (e.g., Biaryl phosphine, NHC) | Pd(II) amido complex | Direct arylation, wide substrate scope nih.gov. |
| Tsuji-Trost Allylic Alkylation | 4-Ethylaniline + Cyclobutenyl-X (X=OAc, OCO₂R, etc.) | Pd(0) source + Ligand (e.g., Phosphine) | π-allyl-Pd(II) complex | Mild conditions, high functional group tolerance, stereocontrol possible wikipedia.orgacs.org. |
Copper-Catalyzed Amine Oxidative Couplings
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. These reactions often proceed via oxidative coupling mechanisms, where a C-H bond is functionalized directly, or through the coupling of amines with various partners.
One relevant approach is the copper-catalyzed oxidative amination of alkenes. This process can involve the coupling of substituted anilines with vinyl arenes to produce N-aryl-β-aryl-enamides or allylic amines nih.gov. The mechanism is thought to involve the formation of a nitrogen-radical which then adds to the alkene nih.gov. While this specific outcome might not directly yield this compound, the underlying principle of copper-catalyzed C-N bond formation via radical intermediates is applicable.
A more direct strategy is the N-alkylation of anilines with alcohols, which can be catalyzed by copper-based systems like copper-chromite tsijournals.com. This "auto-transfer hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. Subsequent reduction of the imine, using the hydrogen abstracted from the alcohol, yields the N-alkylated product tsijournals.com. This approach is advantageous as it uses readily available alcohols and avoids the formation of salt byproducts typical of reactions with alkyl halides tsijournals.com.
Recent advancements have also described general copper-catalyzed enantioconvergent radical N-alkylation of aromatic amines with alkyl halides sustech.edu.cn. This method circumvents challenges associated with sterically congested nucleophiles by proceeding through an outer-sphere nucleophilic attack mechanism, expanding the scope to a wide variety of aromatic amines sustech.edu.cn. Such a strategy could be employed by reacting 4-ethylaniline with a cyclobutyl halide.
The table below summarizes key features of copper-catalyzed methods.
| Methodology | Reactants | Catalyst System | Key Features |
| Oxidative Alkene Amination | Aniline + Alkene | Cu(II) salt + Oxidant (e.g., MnO₂) | Forms enamides and allylic amines via nitrogen-radical addition nih.gov. |
| N-Alkylation with Alcohols | Aniline + Alcohol | Copper-Chromite | "Auto-transfer hydrogen" mechanism; avoids salt byproducts tsijournals.com. |
| Radical N-Alkylation | Aromatic Amine + Alkyl Halide | Cu(I) salt + Chiral Ligand | Enantioconvergent; proceeds via outer-sphere nucleophilic attack sustech.edu.cn. |
Visible-Light Organophotoredox-Mediated Cycloadditions Involving Anilines
Visible-light organophotoredox catalysis has emerged as a powerful platform for organic synthesis, enabling reactions under mild conditions without the need for transition metals. These reactions utilize an organic photosensitizer that, upon irradiation with visible light, can initiate electron transfer processes to generate radical intermediates.
A particularly relevant example is the photocatalyzed [4+2] cycloaddition of N-cyclobutyl anilines with α-substituted vinyl ketones researchgate.net. In this process, the aniline derivative acts as a diene equivalent. The reaction is initiated by a photosensitizer, such as an iridium complex, which facilitates the ring-opening of the cyclobutylamino group to form a radical cation intermediate. This intermediate then engages in a cycloaddition with the vinyl ketone to construct a functionalized cyclohexylamine (B46788) core with high diastereoselectivity researchgate.net. This strategy demonstrates the feasibility of using the N-cyclobutyl aniline scaffold as a building block for more complex structures.
While the above example uses the N-cyclobutyl aniline as a starting material, photoredox catalysis can also be used for its synthesis. N-alkylation of anilines with alcohols has been achieved using visible light in the presence of NH₄Br, avoiding the need for metal catalysts, bases, or ligands nih.gov. The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and HBr, which becomes excited under visible light, leading to the formation of an imine intermediate that is subsequently reduced nih.gov. This approach represents a green and efficient method for forging the C-N bond.
| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Mechanistic Feature |
| [4+2] Cycloaddition | N-cyclobutyl aniline + α-substituted vinyl ketone | Photosensitizer (e.g., Ir complex) + blue LED | Functionalized cyclohexylamine | Ring-opening of cyclobutylamine to a radical cation intermediate researchgate.net. |
| N-Alkylation | Aniline + 4-hydroxybutan-2-one | NH₄Br + visible light | β-amino ketone | Formation and excitation of an electron-donor-acceptor (EDA) complex nih.gov. |
Derivatization and Functionalization of the this compound Core
Once the this compound scaffold is synthesized, its chemical properties can be further modulated through derivatization of the secondary amine or by functional group interconversions on its aromatic and cyclobutyl components.
Amide and Carbamate (B1207046) Formation from Aniline Derivatives
The secondary amine of this compound serves as a versatile handle for the synthesis of amide and carbamate derivatives. These functional groups are prevalent in medicinal chemistry and can significantly alter the biological and physical properties of the parent molecule.
Amide Formation: Amides are readily synthesized by reacting the aniline with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides sphinxsai.com. The reaction with an acyl chloride, for instance, is a straightforward and common method for forming the amide bond. These reactions are typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Carbamate Formation: Carbamates are key structural motifs in many therapeutic agents and can be considered hybrids of amides and esters nih.gov. They can be synthesized from this compound through several routes. A common laboratory method involves the reaction of the aniline with a chloroformate, such as cyclopropyl (B3062369) chloroformate, in the presence of a base nih.gov. Another versatile approach is a three-component coupling of the amine, carbon dioxide (CO₂), and an alkyl halide, which avoids the need to handle sensitive reagents like chloroformates nih.govorganic-chemistry.org. This one-pot synthesis is often facilitated by a base like cesium carbonate nih.gov.
| Derivative | Reagents | General Conditions | Key Features |
| Amide | Acyl Chloride (R-COCl) | Non-nucleophilic base (e.g., pyridine, Et₃N) | Robust and high-yielding reaction sphinxsai.com. |
| Carbamate | Chloroformate (R-OCOCl) | Base (e.g., pyridine, NaH) | Standard method for carbamate synthesis nih.gov. |
| Carbamate | CO₂ + Alkyl Halide (R-X) | Base (e.g., Cs₂CO₃) + Additive (e.g., TBAI) | One-pot, three-component reaction; avoids sensitive reagents nih.govorganic-chemistry.org. |
Post-Synthetic Functional Group Interconversions on Aromatic and Cyclobutyl Moieties
Further diversification of the this compound structure can be achieved by modifying the ethyl group on the aromatic ring or by functionalizing the cyclobutyl ring. Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the late-stage modification of complex molecules vanderbilt.eduorganic-chemistry.org.
Aromatic Moiety: The ethyl group on the phenyl ring is a site for potential modification. For example, benzylic oxidation could convert the ethyl group into an acetyl group or a secondary alcohol, introducing new functionality. Radical-based reactions could achieve halogenation at the benzylic position, providing a handle for subsequent nucleophilic substitution reactions.
Cyclobutyl Moiety: The C-H bonds of the cyclobutyl ring, while generally unreactive, can be functionalized using modern synthetic methods. For example, directed C-H activation or radical-based hydrogen atom transfer (HAT) protocols could be employed to introduce hydroxyl, halogen, or other functional groups onto the cyclobutyl ring. These transformations would provide access to a range of novel analogues with modified steric and electronic properties. The conversion of an alcohol on the ring to an azide (B81097) via a Mitsunobu reaction, followed by reduction, could introduce an amino group, showcasing a typical FGI sequence vanderbilt.edu.
These post-synthetic modifications are crucial for generating chemical diversity and for structure-activity relationship (SAR) studies in drug discovery programs.
Catalytic Systems for the Synthesis and Transformation of N Cyclobutyl 4 Ethylaniline
Photoredox Catalysis in C-N Bond Construction
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions, offering an alternative to traditional, often harsher, synthetic methods. This approach relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, leading to the formation of reactive intermediates.
Iridium-Based Photocatalysts and Alkyl Radical Precursors
Iridium-based photocatalysts, such as fac-Ir(ppy)₃ and [Ir(ppy)₂(dtbbpy)]PF₆, are widely employed in photoredox catalysis due to their favorable photophysical and electrochemical properties. In the context of N-cyclobutylaniline synthesis, these catalysts can facilitate the coupling of an aniline (B41778) nucleophile with a cyclobutyl radical precursor. The general mechanism involves the photoexcitation of the iridium catalyst, which then engages in a SET event with an alkyl radical precursor, such as a carboxylic acid derivative or an alkyl halide, to generate a cyclobutyl radical. This radical can then be trapped by an aniline to form the desired C-N bond.
While specific data for the direct synthesis of N-cyclobutyl-4-ethylaniline using this method is not extensively documented in dedicated studies, the general applicability is well-established for a range of substituted anilines and alkyl radical precursors. The efficiency of these reactions is influenced by factors such as the nature of the photocatalyst, the choice of solvent, and the specific alkyl radical precursor used.
Mechanistic Role of Visible-Light Mediation in Complex Amine Synthesis
The synthesis of complex amines, including N-cyclobutylanilines, via visible-light photoredox catalysis proceeds through a series of well-defined mechanistic steps. Upon irradiation with visible light, the photocatalyst is promoted to an excited state, which can then be quenched by an electron donor or acceptor to initiate the catalytic cycle. In the case of N-cyclobutylaniline functionalization, the aniline derivative itself can act as an electron donor. nih.gov
Oxidation of the N-cyclobutylaniline by the photoexcited catalyst generates an amine radical cation. nih.gov This intermediate can undergo a carbon-carbon bond cleavage of the cyclobutyl ring to form a distonic radical cation, which is a key reactive species. nih.gov This distonic radical cation can then be trapped by various π-systems, such as alkenes or alkynes, leading to the formation of new cyclic structures through processes like [4+2] annulation reactions. nih.gov These transformations are typically conducted under mild conditions, often at room temperature and without the need for strong bases or ligands. nih.gov
Transition-Metal Catalysis in Amine Synthesis and Functionalization
Transition-metal catalysis offers a diverse and powerful toolkit for the synthesis and functionalization of amines, including this compound. Catalysts based on palladium, nickel, copper, rhodium, and iridium have been instrumental in developing efficient methods for C-N bond formation and C-H functionalization.
Palladium-Catalyzed Reactions, including C-H Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and C-H functionalization reactions. The synthesis of this compound can be envisioned through palladium-catalyzed cross-coupling of 4-ethylaniline (B1216643) with a cyclobutyl electrophile. More advanced applications involve the direct C-H functionalization of the aniline ring or the cyclobutyl moiety.
For instance, palladium-catalyzed C-H arylation of aliphatic amines has been demonstrated, a process that could potentially be applied to the cyclobutyl group of this compound. rsc.org These reactions often employ a directing group to achieve high regioselectivity. The development of palladium-catalyzed methods for the direct functionalization of the aromatic C-H bonds of N-alkylanilines has also been reported, allowing for the introduction of various functional groups at the ortho position.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ | N-Cyclohexyl-N-methylaniline, Iodobenzene | 2-(N-Cyclohexyl-N-methylamino)biphenyl | 85 | rsc.org |
| Pd(OAc)₂ | N-Methyl-1,2,3,4-tetrahydroquinoline, Iodobenzene | 8-Phenyl-N-methyl-1,2,3,4-tetrahydroquinoline | 75 | rsc.org |
Nickel and Copper Catalysis in Cross-Coupling and Oxidative Transformations
Nickel and copper catalysts provide cost-effective and versatile alternatives to palladium for C-N bond formation. Nickel-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines. The synthesis of this compound could be achieved by coupling 4-ethylaniline with a cyclobutyl halide or pseudohalide in the presence of a suitable nickel catalyst and ligand. Electrically-enabled nickel-catalyzed amination has also been developed, offering a mild and efficient route to C-N coupling. nih.gov
Copper-catalyzed reactions, often proceeding via oxidative pathways, are also valuable for amine synthesis and functionalization. For example, copper-catalyzed domino reactions of anilines with cyclobutanone (B123998) oxime ethers have been developed for the synthesis of tetrahydroquinoline derivatives. beilstein-journals.org While not a direct synthesis of this compound, this methodology highlights the potential of copper catalysis in manipulating cyclobutane-containing substrates in the presence of anilines.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| NiBr₂·glyme | 4-Bromo-N,N-dimethylaniline, Morpholine | 4-Morpholino-N,N-dimethylaniline | 92 | nih.gov |
| Cu(TFA)₂ | Aniline, Cyclobutanone oxime ether | Spirotetrahydroquinoline derivative | 85 | beilstein-journals.org |
Rhodium and Iridium Catalysis for Amine Alkylation and Functionalization
Rhodium and iridium catalysts have shown significant utility in the alkylation and functionalization of amines. Rhodium(II) catalysts have been employed in the regio- and stereoselective C-H functionalization of cyclobutanes, demonstrating the potential to selectively modify the cyclobutyl ring of this compound. rsc.org These reactions often proceed via carbene or nitrene insertion into C-H bonds.
Iridium catalysts are highly effective for the N-alkylation of anilines with alcohols through a "borrowing hydrogen" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by reduction to the alkylated amine. While direct application to cyclobutanol might be challenging, this methodology showcases the potential of iridium catalysis for C-N bond formation. Furthermore, iridium-catalyzed hydroamination of alkenes provides another route to functionalized amines.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Rh₂(esp)₂ | Ethyl 2-diazobutanoate, Cyclobutane (B1203170) | Ethyl 2-cyclobutylbutanoate | 95 | rsc.org |
| [Ir(cod)Cl]₂/ligand | Aniline, Benzyl alcohol | N-Benzylaniline | 99 | princeton.edu |
Ligand Design and Optimization in Asymmetric Catalysis
The strategic design and optimization of chiral ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. For transformations involving aniline derivatives, the architecture of the ligand bound to the metal center dictates the stereochemical outcome of the reaction. This section explores the types of chiral ligands employed for enantioselective transformations of anilines and the significant role of ionic interactions in modulating catalyst selectivity and efficiency.
Chiral Ligands for Enantioselective Transformations of Related Anilines
While specific catalytic systems for this compound are not extensively documented, a broad array of chiral ligands has been successfully developed for asymmetric transformations of structurally related anilines. These ligands, in conjunction with transition metals like palladium, iridium, rhodium, and nickel, facilitate high levels of enantioselectivity in various C-N bond-forming reactions. The primary classes of ligands include chiral phosphines, N-heterocyclic carbenes (NHCs), and those utilized in organocatalysis, such as chiral phosphoric acids.
Chiral phosphine (B1218219) ligands are particularly prominent, with both P-chirogenic ligands (where the phosphorus atom is the stereocenter) and ligands with backbone chirality being effective. tcichemicals.comnih.gov P-chiral phosphines, though historically challenging to synthesize, have seen a resurgence with the development of synthetic routes using phosphine-borane intermediates. nih.gov Ligands such as DIPAMP and various DuPHOS derivatives have demonstrated high efficacy. tcichemicals.com Backbone chirality ligands, like BINAP, are also widely used and have been successful in reactions such as the asymmetric Buchwald-Hartwig amination. Palladium-catalyzed C-N cross-coupling reactions, in particular, have become a vital tool for synthesizing aniline derivatives. nih.govrsc.org The development of versatile and reliable catalysts for these reactions has been a key focus, enabling their application in the synthesis of complex molecules. nih.gov
N-heterocyclic carbenes (NHCs) have emerged as powerful, electron-rich neutral ligands for transition-metal catalysis. rsc.orgresearchgate.net The modular nature of NHC ligands allows for systematic tuning of their steric and electronic properties. researchgate.net Chiral NHCs have been successfully applied in a range of enantioselective transformations, including C-H bond functionalization, demonstrating their potential for creating stereogenic centers with high fidelity. nih.govepfl.chmdpi.com
Chiral phosphoric acids (CPAs) represent a versatile class of Brønsted acid organocatalysts that can activate substrates through hydrogen bonding. researchgate.netrsc.org They have been effectively used in various asymmetric syntheses of amines, including additions to imines and cyclization reactions involving anilines to form enantioenriched lactams. researchgate.netnih.govacs.org The bifunctional nature of CPAs, possessing both a Brønsted acidic site and a Lewis basic site, allows for a well-organized transition state, leading to high enantioselectivity. snnu.edu.cn
The table below summarizes the performance of various chiral ligand types in asymmetric reactions involving aniline derivatives, showcasing the achieved enantioselectivities.
Influence of Ionic Interactions on Catalyst Selectivity and Efficiency
Ionic interactions are a powerful yet subtle tool in catalyst design that can significantly influence both selectivity and efficiency. These non-covalent interactions, such as hydrogen bonds and electrostatic forces, can help to organize the transition state of a reaction, favoring the formation of one enantiomer over the other.
One prominent strategy involves the use of ionic liquids (ILs) as the reaction medium. ILs are salts with low melting points that consist entirely of ions. Their unique properties, such as high polarity and the ability to stabilize charged intermediates, can profoundly affect reaction outcomes. For instance, in the N-alkylation of anilines, ionic liquids have been shown to promote high chemoselectivity for mono-alkylation. rsc.org In the oxidative coupling of aniline, the choice of an ionic liquid as the solvent can switch the selectivity of the reaction from azobenzene (in conventional solvents like toluene) to azoxybenzene. researchgate.net This "ionic liquid effect" is attributed to the IL's ability to stabilize ionic intermediates and influence the properties of the reaction environment. researchgate.net
Another approach is the direct incorporation of charged moieties into the ligand or catalyst structure. Chiral anions, derived from chiral phosphoric acids, can pair with a cationic metal complex or a protonated substrate. This ion pairing brings the chiral catalyst into close proximity with the reacting species, enabling effective stereochemical communication. In CPA catalysis, the mechanism often involves the formation of a hydrogen-bonded ion pair between the catalyst and an imine substrate, which pre-organizes the reactants for a highly stereoselective transformation. researchgate.net
Furthermore, electrostatic interactions can direct the regioselectivity of a reaction. By strategically placing charged functional groups on a substrate, it is possible to direct a metal catalyst to a specific reaction site, overriding the inherent electronic or steric biases of the molecule. While not specific to aniline transformations, this principle of using electrostatic interactions to control site-selectivity in C-H activation has been demonstrated and represents a promising avenue for catalyst design.
The table below outlines key strategies where ionic interactions are leveraged to control reaction selectivity in processes relevant to aniline chemistry.
Mechanistic Investigations into Reactions Involving N Cyclobutyl 4 Ethylaniline Type Structures
Elucidation of Reaction Pathways and Identification of Key Intermediates
Understanding the step-by-step molecular transformations and identifying the transient species formed during a reaction are fundamental to mechanistic elucidation. For N-cyclobutyl-4-ethylaniline type structures, this involves exploring radical, organometallic, and transfer hydrogenation pathways.
Visible-light photoredox catalysis has become a powerful tool for initiating reactions under mild conditions, often proceeding through radical intermediates. uark.edu In the context of N-cyclobutylanilines, this approach enables unique transformations driven by the cleavage of the strained cyclobutyl ring. nih.gov
The process is typically initiated by the single-electron oxidation of the N-cyclobutylaniline substrate by a photoexcited catalyst, such as an iridium complex. uark.edunih.gov This oxidation generates a highly reactive amine radical cation. The key subsequent step involves the cleavage of a C-C bond in the cyclobutyl ring, a process facilitated by the release of ring strain. nih.gov This fragmentation leads to the formation of a distonic radical cation, an intermediate where the charge and radical are located at different atoms. This versatile intermediate can then be trapped by various π-systems, like alkenes or alkynes, to engage in annulation reactions. For instance, a [4+2] annulation between the distonic radical cation and an alkyne can yield structurally diverse amine-substituted cyclohexenes. uark.edunih.gov Amines in these photoredox cycles can serve dual roles, acting as both the reactive substrate and a sacrificial electron donor. uark.edu
The general pathway can be summarized as:
Photoexcitation of the photocatalyst (PC) by visible light.
Single Electron Transfer (SET) from the N-cyclobutylaniline to the excited photocatalyst (*PC), forming an amine radical cation and the reduced form of the catalyst (PC•⁻).
C-C Bond Cleavage of the cyclobutyl ring to form a distonic radical cation.
Radical Addition of the distonic intermediate to a coupling partner (e.g., an alkyne).
Cyclization and subsequent oxidation/reduction steps to yield the final product and regenerate the ground-state photocatalyst. rsc.org
Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of C-N bonds, providing routes to synthesize N-alkylanilines. acs.org Mechanistic studies, combining kinetic analysis, spectroscopy, and stoichiometric experiments, have been pivotal in understanding these complex catalytic cycles. princeton.edu While palladium has been extensively used, nickel-based systems have gained prominence. acs.orgnih.gov
For many nickel-catalyzed C-N coupling reactions, a Ni(I)/Ni(III) redox cycle is favored over the more traditional Ni(0)/Ni(II) pathway. princeton.edunih.gov The catalytic cycle is often initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species. This activation can be achieved photochemically or through a single electron transfer donor. princeton.edunih.gov
A plausible mechanistic sequence for the coupling of an aryl halide with an amine involves:
Oxidative Addition: The active Ni(I) complex reacts with the aryl halide to form a Ni(III)-aryl intermediate.
Amine Coordination & Deprotonation: The amine substrate coordinates to the nickel center, followed by deprotonation, often assisted by a base, to form a Ni(III)-amido complex.
Reductive Elimination: The C-N bond is formed via reductive elimination from the Ni(III) complex, yielding the N-arylated amine product and regenerating a Ni(I) species, which re-enters the catalytic cycle. princeton.edu
Detailed studies have shown that reductive elimination from a Ni(III) center can be a rapid and crucial step for efficient C-N bond formation. princeton.edu The choice of ligand is critical in modulating the steric and electronic properties of the nickel catalyst, thereby influencing the rates of the elementary steps in the cycle. princeton.eduresearchgate.net
Hydrogen borrowing (BH), also known as hydrogen auto-transfer, is an atom-economical and environmentally benign strategy for the N-alkylation of amines using alcohols as alkylating agents. thieme-connect.decsic.es This process avoids the need for pre-activating the alcohol and produces water as the sole byproduct. acs.org The mechanism relies on a transition metal catalyst (e.g., based on Ru, Ir, Fe, or Mo) that facilitates the temporary transfer of hydrogen from the alcohol to the final product. researchgate.netnih.gov
The accepted mechanism proceeds through three main stages: csic.es
Dehydrogenation: The metal catalyst first oxidizes the alcohol to a reactive carbonyl intermediate (an aldehyde or ketone) by "borrowing" two hydrogen atoms to form a metal-hydride species ([MH₂]). acs.org
Condensation: The in situ-generated carbonyl compound reacts with the amine (e.g., an aniline (B41778) derivative) to form an imine (or enamine) intermediate, with the concurrent release of a water molecule.
Hydrogenation: The metal-hydride species, holding the "borrowed" hydrogen, then reduces the imine intermediate to form the final N-alkylated amine product. This step regenerates the active metal catalyst, allowing it to re-enter the cycle. acs.org
Some studies have also proposed radical-based pathways for the hydrogenation step of the imine, particularly when redox-active ligands are employed. researchgate.net
Kinetic and Thermodynamic Aspects of Reaction Progress
The study of reaction kinetics and thermodynamics provides quantitative insight into reaction rates, energy barriers, and the spontaneity of chemical processes involving this compound type structures. Kinetic analyses can help identify the rate-determining step (RDS) of a reaction, which is crucial for process optimization.
For instance, in certain iron-catalyzed N-alkylation reactions via hydrogen borrowing, kinetic experiments have identified the activation of the C–H bond at the benzylic position of the alcohol as the rate-determining step. researchgate.net Kinetic models can be developed to validate proposed mechanisms, as has been done for the formation of N-nitrosodimethylamine, where critical reaction steps were identified and modeled. nih.gov
| Parameter | Description | Implication for Reaction Mechanism |
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | A higher value indicates a faster reaction. Its dependence on temperature and concentration helps determine the reaction order and rate law. |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | A lower Ea corresponds to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower Ea. |
| Enthalpy of Activation (ΔH) | The heat absorbed or released in forming the transition state from the reactants. | A positive value indicates that forming the transition state is an endothermic process. |
| Entropy of Activation (ΔS) | The change in the degree of randomness when reactants form the transition state. | A negative value suggests a more ordered transition state (e.g., associative mechanism), while a positive value suggests a more disordered one (e.g., dissociative mechanism). |
| Gibbs Free Energy of Activation (ΔG) | The overall energy barrier of the reaction, combining enthalpy and entropy effects. | A lower ΔG corresponds to a faster reaction rate. It is the most critical parameter for determining reaction feasibility from a kinetic standpoint. |
This table summarizes key kinetic and thermodynamic parameters and their significance in mechanistic studies.
Role of Substrate and Catalyst Structure in Determining Reactivity and Selectivity
The outcome of reactions involving this compound is highly dependent on the precise structure of both the substrate and the catalyst. These factors govern not only the reaction rate (reactivity) but also the distribution of products (selectivity).
Substrate Structure:
Steric Hindrance: Bulky substituents on the aniline ring or the N-alkyl group can influence the rate of reaction. For example, in metal-catalyzed C-N coupling, sterically hindered anilines can react more slowly or require specialized, bulky ligands to facilitate the reaction. researchgate.net
Electronic Effects: Electron-donating or electron-withdrawing groups on the aryl ring of the aniline modify its nucleophilicity and oxidation potential. An electron-donating group like the ethyl group in this compound increases the electron density on the nitrogen atom, which can affect its reactivity in both photoredox and metal-catalyzed processes.
N-Alkyl Group: The nature of the alkyl group is critical. N-alkylanilines can be challenging substrates for C-N coupling compared to diarylamines, partly due to the possibility of β-hydride elimination as an undesired side reaction. acs.org The strained cyclobutyl group in this compound provides a unique reactive handle, enabling ring-opening reactions under photoredox conditions that are not possible with unstrained alkyl groups. nih.gov
Catalyst Structure:
Ligand Design: In metal-mediated processes, the ligands coordinated to the metal center are paramount. They control the catalyst's stability, solubility, and reactivity by modulating the metal's electronic properties and steric environment. For C-N coupling, the development of sophisticated biarylphosphine and N-heterocyclic carbene (NHC) ligands has been essential for achieving high efficiency and broad substrate scope. nih.gov
Catalyst Type: The choice of metal (e.g., Pd, Ni, Cu, Fe) and its oxidation state can lead to different mechanistic pathways and selectivities. nih.govresearchgate.net For heterogeneous catalysts, such as zeolites used in aniline alkylation, properties like pore size and shape are critical for controlling selectivity. Zeolites with specific pore dimensions can favor N-alkylation over undesired C-alkylation on the aromatic ring by sterically hindering access to the ring's carbon atoms. google.com The reaction temperature and reactant flow rate over the catalyst bed are also key factors in controlling product distribution. google.com
| Factor | Influence on Reactivity | Influence on Selectivity | Example |
| Substrate Sterics | Increased steric bulk near the reacting center generally decreases the reaction rate. | Can direct the reaction to a less hindered site or influence diastereoselectivity in new stereocenter formation. | Hindered anilines may require specific bulky ligands for efficient C-N coupling. researchgate.net |
| Substrate Electronics | Electron-donating groups on the aniline ring increase nucleophilicity, potentially accelerating reactions with electrophiles. | Can influence regioselectivity in electrophilic aromatic substitution (C-alkylation vs. N-alkylation). | The ethyl group in this compound enhances electron density on the nitrogen. |
| Catalyst Ligand | Ligands modulate the electronic and steric properties of the metal center, affecting rates of oxidative addition and reductive elimination. | Chiral ligands can induce enantioselectivity. Bulky ligands can prevent catalyst deactivation or favor specific isomers. | Biarylphosphine ligands are crucial for efficient Pd- and Ni-catalyzed C-N coupling. nih.gov |
| Catalyst Support | For heterogeneous catalysts, the support material and its morphology (e.g., pore size) can affect reactant diffusion and accessibility to active sites. | Shape-selective catalysts like zeolites can prevent side reactions such as C-alkylation by sterically excluding the transition state. google.com | Zeolite S-115 promotes selective N-alkylation of aniline over C-alkylation. google.com |
This table illustrates the influence of substrate and catalyst structure on reaction outcomes.
Advanced Spectroscopic and Chromatographic Characterization in Research of N Cyclobutyl 4 Ethylaniline and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including N-substituted anilines. researchgate.net It provides granular information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
The structural confirmation of N-cyclobutyl-4-ethylaniline and its analogues heavily relies on ¹H and ¹³C NMR spectroscopy. These one-dimensional experiments provide foundational data on the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of an N-alkylaniline derivative will exhibit characteristic signals corresponding to the aromatic protons, the protons of the N-alkyl group, and any substituents on the aromatic ring. For this compound, distinct signals would be expected for the ethyl group's methyl and methylene protons, the cyclobutyl ring's methine and methylene protons, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for their specific chemical environments. For instance, aromatic protons typically resonate in the downfield region (around 6.5-7.5 ppm), while aliphatic protons appear more upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. nih.gov The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. In this compound, one would expect to see distinct signals for the aromatic carbons, the carbons of the ethyl group, and the carbons of the cyclobutyl ring. For example, the carbon attached to the nitrogen atom (ipso-carbon) in N-alkylanilines typically shows a characteristic chemical shift. rsc.org
A representative, though general, table of expected chemical shifts for N-alkylanilines is provided below. Actual values for this compound would require experimental determination.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-N | - | 140 - 150 |
| N-CH (cyclobutyl) | 3.5 - 4.5 | 50 - 60 |
| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 30 |
| Ar-CH₂-CH₃ | 2.5 - 2.8 | 25 - 35 |
| Ar-CH₂-CH₃ | 1.1 - 1.3 | 10 - 20 |
This table presents generalized chemical shift ranges for N-alkylanilines and should be considered illustrative.
For more complex analogues or to study the three-dimensional structure, advanced NMR techniques are employed. These methods can reveal through-bond and through-space correlations between nuclei, providing insights into stereochemistry and conformational preferences. nih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. These experiments are crucial for assigning all proton and carbon signals unambiguously, especially in structurally complex analogues.
The conformational analysis of cyclic systems like the cyclobutyl group attached to the aniline (B41778) nitrogen can be particularly informed by these advanced NMR methods, revealing details about ring puckering and steric interactions. westernsydney.edu.au
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides extremely accurate mass measurements, often to within a few parts per million (ppm). researchgate.netlongdom.org This high accuracy allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. nih.gov
For this compound (C₁₂H₁₇N), HRMS would be used to measure the mass-to-charge ratio (m/z) of its molecular ion with high precision. This experimental mass can then be compared to the calculated exact mass for the proposed molecular formula. The close agreement between the measured and calculated mass provides strong evidence for the compound's identity.
| Technique | Information Obtained | Application to this compound |
| HRMS | Precise mass-to-charge ratio (m/z) | Confirmation of the elemental composition and molecular formula (C₁₂H₁₇N) by comparing the experimental mass to the calculated exact mass. |
HRMS is also invaluable for analyzing fragmentation patterns, which can further support the proposed structure. nih.gov Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the properties of the analyte.
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the isolation of synthetic products from reaction mixtures and for the assessment of their purity.
Flash column chromatography is a rapid and efficient technique for the preparative separation and purification of organic compounds. hawachhplccolumn.com It is widely used in organic synthesis to isolate desired products from unreacted starting materials, byproducts, and other impurities. orgsyn.orgrochester.edu The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). rochester.edu
For the purification of this compound, a typical procedure would involve dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with silica gel. youtube.com An appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column under pressure. The polarity of the eluent is optimized to achieve good separation of the target compound from impurities. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
| Parameter | Description |
| Stationary Phase | Typically silica gel for N-alkylanilines. |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate), with the ratio optimized for the specific separation. |
| Elution | The solvent is pushed through the column using positive pressure (e.g., compressed air or nitrogen). |
| Monitoring | Fractions are typically monitored by Thin-Layer Chromatography (TLC). |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It offers high resolution and sensitivity, making it ideal for assessing the purity of synthesized compounds like this compound. thermofisher.com In a typical reverse-phase HPLC setup, the compound is passed through a column containing a non-polar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.
For chiral analogues of this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.). heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. nih.gov
| HPLC Application | Stationary Phase | Mobile Phase | Information Gained |
| Purity Assessment | Reverse-phase (e.g., C18) | Polar solvent mixture (e.g., acetonitrile/water) | Percentage purity of the compound. |
| Enantiomeric Excess | Chiral Stationary Phase (CSP) | Typically a mixture of alkanes and alcohols (e.g., hexane/isopropanol) | Ratio of enantiomers and calculation of enantiomeric excess. |
The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the analyte from any impurities or its enantiomer. sielc.comnih.gov
Gas Chromatography (GC) for Mixture Analysis and Quantification of Nitrogen Compounds
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds, making it an indispensable tool in the study of this compound and related nitrogen-containing molecules mdpi.comlabrulez.com. The primary application of GC in this context is to assess the purity of synthesized this compound, identify any byproducts or unreacted starting materials in a reaction mixture, and quantify the components of interest.
In a typical GC analysis, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium or nitrogen, facilitates the movement of the analyte through the column mdpi.com. The separation is based on the differential partitioning of the compounds between the mobile gas phase and a stationary phase coated on the column walls mdpi.com. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
For nitrogen compounds like this compound, which can be basic, specially deactivated columns are often necessary to prevent peak tailing caused by adsorption of the analyte to active sites on the column material labrulez.com. The choice of stationary phase is also critical; phases of varying polarity can be used to achieve optimal separation of the target compound from other components in the mixture.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for each separated component. The mass spectrum is a molecular fingerprint derived from the fragmentation pattern of the molecule upon electron ionization, allowing for confident identification of this compound and related impurities nih.govmdpi.com. Quantitative analysis is also achievable with high precision and sensitivity through the use of calibration standards mdpi.com.
While specific GC parameters for this compound are not widely published, typical conditions for the analysis of aromatic amines can be inferred. For instance, a common setup would involve a capillary column such as an HP-5MS, with a temperature program that ramps from a lower initial temperature to a higher final temperature to ensure the elution of all components in a reasonable timeframe gdut.edu.cn.
Table 1: Illustrative Gas Chromatography Parameters for Aromatic Amine Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 290 °C |
| Oven Program | Initial Temp: 80°C, ramp to 240°C at 10°C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
This table presents typical parameters for the GC analysis of aromatic amines and serves as a general guideline.
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy can confirm the presence of key structural features, such as the N-H bond of the secondary amine, the aromatic ring, and the alkyl substituents.
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These absorptions are recorded as a spectrum, which displays the intensity of absorption versus the wavenumber (cm⁻¹).
In the IR spectrum of a secondary aromatic amine like this compound, several characteristic peaks are expected. The N-H stretching vibration of a secondary amine typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹ orgchemboulder.com. This distinguishes it from primary amines, which show two bands in this region (symmetric and asymmetric stretching), and tertiary amines, which show no N-H stretch orgchemboulder.com.
The aromatic C-H stretching vibrations are generally observed as a group of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 800-860 cm⁻¹ range.
The C-N stretching vibration of aromatic amines is typically found in the 1250-1335 cm⁻¹ range orgchemboulder.com. The presence of the cyclobutyl and ethyl groups will contribute to C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations in the 1340-1470 cm⁻¹ region.
Table 2: Expected Infrared Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 (single, weak-medium) |
| Aromatic C-H | Stretch | > 3000 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Aromatic C-H | Out-of-plane Bend (para) | 800 - 860 |
| Aromatic C-N | Stretch | 1250 - 1335 |
This table is based on established correlation charts for infrared spectroscopy and provides expected absorption regions for the key functional groups in this compound.
X-ray Crystallography for Solid-State Structural Determination in Reaction Studies
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is invaluable in reaction studies for unequivocally confirming the structure of a newly synthesized compound like this compound, especially when stereoisomers or regioisomers are possible products.
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While a crystal structure for this compound is not publicly available, crystallographic studies of analogous aniline derivatives provide insight into the expected structural features researchgate.net. For instance, the geometry around the nitrogen atom in N-substituted anilines is typically trigonal pyramidal, although the degree of pyramidalization can vary. The C-N bond length to the aromatic ring is expected to be shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic π-system researchgate.net.
In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the crystal packing. For this compound, the N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with acceptor atoms on neighboring molecules. The aromatic rings can also engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific arrangement of molecules in the crystal can influence the physical properties of the solid material.
Table 3: Representative Crystallographic Data for an Aniline Derivative
| Parameter | 2,6-Dinitroaniline researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.782 |
| b (Å) | 27.729 |
| c (Å) | 7.152 |
| β (°) | 95.41 |
| Volume (ų) | 746.7 |
This table presents selected crystallographic data for 2,6-dinitroaniline as an illustrative example of the type of information obtained from an X-ray crystal structure analysis of an aniline derivative.
Computational Chemistry and Molecular Modeling of N Cyclobutyl 4 Ethylaniline and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like N-cyclobutyl-4-ethylaniline. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. youtube.com
DFT calculations begin with the geometry optimization of the molecule to find its most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net
Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other reagents. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the molecule's electronic absorption spectra, providing insights into its optical properties. nih.gov
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.25 eV |
| LUMO Energy | -0.15 eV |
| HOMO-LUMO Gap | 5.10 eV |
| Dipole Moment | 1.58 Debye |
| Mulliken Charge on Nitrogen | -0.68 e |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information on a static molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. ajchem-a.com
The output of an MD simulation is a trajectory that describes the position and velocity of each atom over time. Analysis of this trajectory can identify the most stable conformers, the energy barriers between them, and the nature of intermolecular interactions, such as radial distribution functions that describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.govnih.gov
Table 2: Conformational Analysis of this compound from MD Simulations (Note: The following data is hypothetical, illustrating potential energy minima for different orientations of the cyclobutyl group relative to the aniline (B41778) ring.)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Equatorial-like | ~180° | 0.00 | 65% |
| Axial-like | ~90° | 1.25 | 30% |
| Twisted | ~45° | 2.50 | 5% |
In Silico Approaches to Structure-Reactivity and Structure-Selectivity Correlations
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to establish mathematical correlations between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govnih.gov These models are essential for predicting the behavior of new, unsynthesized analogues of this compound.
The development of a QSAR model involves several steps. First, a dataset of molecules with known activities (e.g., receptor binding affinity, reaction rate) is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric descriptors: Molecular weight, volume, surface area, shape indices.
Hydrophobic descriptors: LogP (octanol-water partition coefficient). nih.gov
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of novel analogues, prioritizing the synthesis of the most promising candidates. mdpi.com For instance, a QSAR study on aniline derivatives could reveal that electron-donating groups at the para-position and a specific range of hydrophobicity enhance a particular biological activity. nih.gov
Table 3: Example of a QSAR Data Matrix for this compound Analogues (Note: This table is a hypothetical representation used for building a QSAR model.)
| Analogue (R-group) | LogP (Hydrophobicity) | HOMO Energy (eV) | Molecular Volume (ų) | Observed Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 4-ethyl (parent) | 3.85 | -5.25 | 185.2 | 10.5 |
| 4-propyl | 4.30 | -5.23 | 201.5 | 8.2 |
| 4-fluoro | 3.50 | -5.35 | 178.1 | 15.1 |
| 4-chloro | 4.15 | -5.40 | 189.6 | 9.8 |
Computational Design of Catalysts and Ligands for this compound Synthesis
The synthesis of this compound typically involves the N-alkylation of 4-ethylaniline (B1216643). Computational chemistry plays a vital role in designing efficient catalysts for this transformation. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common, sustainable route for N-alkylation using alcohols, catalyzed by transition metal complexes (e.g., based on Iridium, Ruthenium, or Manganese). nih.gov
DFT calculations can be used to model the entire catalytic cycle. acs.org This involves identifying all intermediates and transition states along the reaction pathway. By calculating the free energy of each species, a complete energy profile of the reaction can be constructed. The highest energy barrier in this profile corresponds to the rate-determining step of the reaction.
This detailed mechanistic understanding allows for the rational design of new catalysts. For example, by modifying the ligands attached to the metal center, one can influence the electronic and steric properties of the catalyst, potentially lowering the activation energy of the rate-determining step. researchgate.net Computational screening can rapidly evaluate a large number of potential ligand-metal combinations, predicting their catalytic efficiency before any experimental work is undertaken, thereby accelerating the discovery of more active and selective catalysts for the synthesis of this compound and its derivatives.
Table 4: Hypothetical DFT-Calculated Activation Energies for the N-Alkylation of 4-Ethylaniline (Note: This table illustrates how computational screening can compare the efficiency of different catalyst systems.)
| Catalyst System | Ligand Type | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| [Ir(Cp*)Cl₂]₂ | - | Oxidative Addition | 28.5 |
| [Ru(p-cymene)Cl₂]₂ | - | Dehydrogenation | 26.2 |
| Mn-PNP Pincer | Tridentate PNP | Imine Reduction | 22.1 |
| Co-MOF | Bipyridyl-based MOF | Dehydrogenation | 24.8 |
Synthetic Applications of N Cyclobutyl 4 Ethylaniline As a Building Block
Incorporation into Complex Heterocyclic Scaffolds
The structural framework of N-cyclobutyl-4-ethylaniline makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The secondary amine and the substituted benzene (B151609) ring can participate in various cyclization reactions to form fused ring systems that are prevalent in many biologically active molecules.
While direct experimental data for the use of this compound in all heterocyclic syntheses is not extensively documented, its chemical properties allow for its proposed inclusion in well-established synthetic routes for key heterocyclic families such as quinolines, indoles, and benzimidazoles.
Quinoline (B57606) Synthesis: Quinolines are a class of nitrogen-containing heterocycles with a broad range of pharmaceutical applications, including antimalarial and antibacterial agents. nih.gov Several synthetic methods for quinolines utilize anilines as key starting materials. For instance, in the Friedländer synthesis, an aniline (B41778) is condensed with a β-ketoaldehyde or β-ketoester to form the quinoline core. This compound could be employed in this reaction to produce quinolines with a cyclobutylamino substituent at a key position.
Another relevant method is the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes, which provides a direct route to substituted quinolines. organic-chemistry.org The electron-donating nature of the ethyl and cyclobutyl groups on the aniline ring of this compound would likely facilitate this transformation.
Table 1: Potential Quinoline Derivatives from this compound
| Reactant A | Reactant B | Synthetic Method | Potential Product |
|---|---|---|---|
| This compound | Ethyl acetoacetate | Friedländer Synthesis | 2-Methyl-4-oxo-6-ethyl-8-cyclobutyl-1,4-dihydroquinoline |
Indole (B1671886) Synthesis: The indole scaffold is a ubiquitous feature in natural products and pharmaceuticals. nih.gov The Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While this compound is not a hydrazine, its derivative, 4-ethyl-N-cyclobutylphenylhydrazine, could be synthesized and subsequently used in the Fischer synthesis to generate indoles bearing the N-cyclobutyl and ethyl substituents.
More direct methods, such as the palladium-catalyzed coupling of anilines with ketones, could also be envisioned for the synthesis of indoles from this compound.
Benzimidazole (B57391) Synthesis: Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. To incorporate this compound into a benzimidazole structure, it would first need to be converted to the corresponding o-phenylenediamine derivative, for example, through nitration followed by reduction. This derivative could then be cyclized with various aldehydes or carboxylic acids to yield a library of substituted benzimidazoles.
Preparation of Diversified Amine Libraries for Chemical Space Exploration
The secondary amine functionality of this compound makes it an excellent substrate for the preparation of diversified amine libraries. These libraries are crucial in drug discovery for exploring chemical space and identifying molecules with desired biological activities. enamine.net Parallel synthesis techniques can be employed to rapidly generate a large number of analogs from a common starting material. enamine.net
Using this compound as the scaffold, a variety of substituents can be introduced through reactions targeting the secondary amine. These reactions include:
N-Alkylation: Reaction with a diverse set of alkyl halides or other alkylating agents to introduce a wide range of alkyl, benzyl, or other functionalized groups.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with a library of aryl halides or triflates to generate a collection of triarylamines.
Acylation: Reaction with various acyl chlorides or carboxylic acids to form a library of amides.
Reductive Amination: Condensation with a diverse set of aldehydes or ketones followed by reduction to yield a wide array of tertiary amines.
Table 2: Representative Reactions for Diversifying this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Alkyl Halides | Tertiary Amine |
| N-Arylation | Aryl Halides | Tertiary Arylamine |
| Acylation | Acyl Chlorides | Amide |
These parallel synthesis approaches allow for the systematic modification of the structure of this compound, leading to a library of compounds with varied steric and electronic properties. This structural diversity is essential for exploring structure-activity relationships (SAR) in drug discovery programs.
Role in Diversity-Oriented Synthesis (DOS) of Nitrogen-Containing Molecules
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries for high-throughput screening. beilstein-journals.org DOS aims to populate chemical space with molecules that possess a wide range of skeletal and stereochemical diversity, often starting from a common building block. rsc.orgnih.gov
This compound, with its multiple reactive sites (the secondary amine, the aromatic ring, and the potential for functionalization of the alkyl groups), is an excellent candidate for use as a building block in DOS. A divergent synthetic approach can be employed, where a common intermediate derived from this compound is subjected to a variety of reaction conditions to generate a collection of molecules with distinct scaffolds.
For example, an intermediate could be generated by ortho-lithiation of the aniline ring followed by quenching with an electrophile. This functionalized intermediate could then be subjected to a series of branching reaction pathways:
Pathway A: Intramolecular Cyclization: If the introduced electrophile contains a suitable functional group, an intramolecular cyclization could lead to the formation of a novel heterocyclic ring system.
Pathway B: Cross-Coupling Reactions: The introduced functional group could be a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide range of substituents and the construction of complex molecular architectures.
Pathway C: Ring-Closing Metathesis: If the introduced electrophile contains an olefin, subsequent functionalization of the nitrogen with another olefin-containing group could set the stage for a ring-closing metathesis reaction to form a macrocyclic structure.
The combination of the inherent structural features of this compound with the principles of DOS allows for the efficient generation of libraries of complex and diverse nitrogen-containing molecules. These libraries can then be screened for novel biological activities, potentially leading to the discovery of new therapeutic agents.
Future Research Directions in N Cyclobutyl 4 Ethylaniline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of N-alkylanilines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic methodologies for N-cyclobutyl-4-ethylaniline that align with the principles of green chemistry.
Key areas for exploration include:
Catalytic N-Alkylation: Investigating the use of earth-abundant and environmentally benign metal catalysts (e.g., iron, copper) for the direct N-alkylation of 4-ethylaniline (B1216643) with a cyclobutylating agent. This approach would offer a more atom-economical and less toxic alternative to traditional methods.
Reductive Amination: Optimizing one-pot reductive amination protocols starting from 4-ethylaniline and cyclobutanone (B123998). Research in this area could focus on the use of mild and selective reducing agents and recyclable catalysts to enhance the sustainability of the process.
Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control, leading to higher yields and purity while minimizing solvent usage and waste generation.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly pathways to this compound under mild reaction conditions.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Catalytic N-Alkylation | High atom economy, use of non-precious metals. | Development of novel iron or copper-based catalysts. |
| Reductive Amination | One-pot procedure, readily available starting materials. | Optimization of reaction conditions and catalyst recyclability. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and implementation of a continuous flow reactor setup. |
| Bio-inspired Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
Exploration of Untapped Reactivity Pathways for Enhanced Functionalization
The unique structural combination of a cyclobutyl group and an ethyl-substituted aniline (B41778) ring in this compound opens up avenues for exploring novel reactivity pathways. Future research should aim to move beyond simple modifications and investigate transformative reactions that can lead to complex and valuable molecular architectures.
A particularly promising area is the use of visible-light photoredox catalysis . Recent studies on N-cyclobutylanilines have demonstrated that single-electron transfer from the aniline nitrogen can initiate the cleavage of the strained cyclobutyl ring, forming a distonic radical cation uark.edunih.gov. This reactive intermediate can then participate in a variety of subsequent reactions, offering a powerful tool for molecular construction.
Future research in this domain could focus on:
[4+2] Annulation Reactions: Expanding the scope of photoredox-catalyzed [4+2] annulation reactions of this compound with various π-systems (e.g., alkenes, alkynes) to synthesize novel polycyclic structures nih.gov.
C–H Functionalization: Investigating the selective functionalization of the C–H bonds on the ethyl group or the aromatic ring, potentially through photoredox nickel-catalyzed cross-coupling reactions. This would allow for the introduction of diverse functional groups at specific positions.
Ring-Opening Functionalization: Exploring the controlled ring-opening of the cyclobutyl moiety to generate linear alkyl chains with terminal functional groups, thereby transforming this compound into a versatile synthetic intermediate.
| Reactivity Pathway | Activating Method | Potential Products |
| [4+2] Annulation | Visible-light photoredox catalysis | Polycyclic aromatic amines |
| C–H Functionalization | Photoredox nickel catalysis | Arylated or alkylated derivatives |
| Ring-Opening Functionalization | Photoredox catalysis | Linearly functionalized anilines |
Integration of Advanced Characterization with Predictive Computational Studies
To accelerate the discovery and optimization of new reactions and materials based on this compound, a synergistic approach combining advanced experimental characterization with predictive computational studies is essential.
Advanced Characterization:
In-situ Spectroscopy: Employing techniques such as in-situ NMR and IR spectroscopy to monitor reaction kinetics and identify transient intermediates in real-time, providing crucial mechanistic insights into the novel reactivity pathways discussed above.
Advanced Mass Spectrometry: Utilizing techniques like tandem mass spectrometry to elucidate the fragmentation patterns of this compound and its derivatives, aiding in their structural characterization.
Predictive Computational Studies:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, frontier molecular orbitals, and reaction energy profiles of this compound. These calculations can help to predict its reactivity, rationalize experimental observations, and guide the design of new catalysts and reactions.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics and intermolecular interactions of this compound in different solvent environments or within materials, which is crucial for understanding its macroscopic properties.
The integration of these advanced techniques will provide a deeper understanding of the fundamental properties of this compound, enabling a more rational and efficient exploration of its chemical space.
| Technique | Application | Anticipated Insights |
| In-situ NMR/IR Spectroscopy | Real-time reaction monitoring. | Identification of reaction intermediates and kinetic data. |
| Tandem Mass Spectrometry | Structural elucidation. | Confirmation of molecular structure and fragmentation pathways. |
| Density Functional Theory (DFT) | Modeling of electronic structure and reactivity. | Prediction of reaction outcomes and mechanistic understanding. |
| Molecular Dynamics (MD) | Simulation of molecular behavior in condensed phases. | Understanding of conformational preferences and intermolecular forces. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel synthetic methods, the discovery of new chemical transformations, and the design of advanced materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclobutyl-4-ethylaniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclobutylamine can react with 4-ethylnitrobenzene under hydrogenation (H₂/Pd-C) to yield the target compound. Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) to improve yield . Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Challenges include steric hindrance from the cyclobutyl group, which may necessitate longer reaction times .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts to analogs (e.g., N-benzyl-4-ethylaniline δH ~6.5–7.2 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ ~230–250 m/z range) .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
- Report deviations in spectral data, as unexpected peaks may indicate byproducts (e.g., incomplete reduction) .
Q. What are the key physicochemical properties of this compound relevant to pharmacological studies?
- Methodological Answer : Prioritize:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to determine suitability for in vitro assays .
- LogP : Estimate via reverse-phase HPLC to predict membrane permeability .
- Stability : Conduct accelerated degradation studies under light, heat, and humidity to identify storage conditions .
- Reference analogs like N-cyclopropylmethyl-4-fluoro-2-methylaniline for comparative solubility and stability trends .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Vary catalyst loading (e.g., Pd(OAc)₂) and track reaction rates via UV-Vis spectroscopy .
- Computational Modeling : Use DFT to map electron density on the aniline nitrogen and cyclobutyl ring, identifying steric/electronic barriers .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Validate assays using orthogonal methods (e.g., enzyme inhibition + cell viability) .
- Dose-Response Curves : Ensure IC₅₀ values are replicated across ≥3 independent experiments .
- Meta-Analysis : Compare with structurally similar compounds (e.g., N-(cyclopropylmethyl)anilines) to contextualize outliers .
- Document batch-to-batch variability in compound purity as a potential confounder .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound-based drug candidates?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethyl → halogen) and test against target receptors (e.g., kinases) .
- 3D-QSAR : Align compounds in pharmacophore models to correlate steric/electronic features with activity .
- Challenges include balancing lipophilicity (cyclobutyl) with hydrogen-bonding capacity (aniline NH) for target engagement .
Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
